DAUDA

Descripción

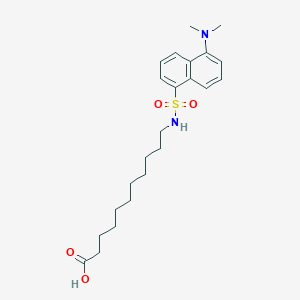

Structure

3D Structure

Propiedades

IUPAC Name |

11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPGVMDMVJGHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223302 | |

| Record name | 11-(Dansylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73025-02-2 | |

| Record name | 11-(Dansylamino)undecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Dansylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 11-(Dansylamino)undecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-(Dansylamino)undecanoic acid (DAUDA) is a fluorescent probe widely utilized in biochemical and biophysical research. This molecule is an analog of a long-chain fatty acid, featuring a dansyl group as a fluorescent reporter. Its utility lies in its ability to mimic natural fatty acids and bind to fatty acid-binding proteins (FABPs). Upon binding, the fluorescence properties of the dansyl group change significantly, providing a powerful tool for studying protein-ligand interactions. This guide provides a comprehensive overview of the core properties of 11-(dansylamino)undecanoic acid, detailed experimental protocols for its application, and a visualization of the experimental workflow.

Core Properties and Data

The fundamental physicochemical properties of 11-(dansylamino)undecanoic acid are summarized in the table below. This information is crucial for the accurate preparation of solutions and for the design of robust experimental setups.

| Property | Value |

| Molecular Weight | 434.59 g/mol [1][2] |

| Alternate Molecular Weight | 434.6 g/mol [3][4] |

| Molecular Formula | C₂₃H₃₄N₂O₄S[1][3][4] |

| CAS Number | 73025-02-2[1][4] |

| Appearance | White crystalline solid or powder |

| Solubility | Soluble in DMSO and methanol |

| Fluorescence (in Methanol) | λex: 335 nm; λem: 516 nm[2] |

Experimental Protocol: Fluorescence Displacement Assay for Fatty Acid Binding Proteins

A primary application of 11-(dansylamino)undecanoic acid is in fluorescence displacement assays to determine the binding affinity of competitor ligands for fatty acid-binding proteins (FABPs). This method relies on the displacement of DAUDA from the FABP binding pocket by a competing, non-fluorescent ligand, leading to a decrease in fluorescence intensity.

Materials

-

11-(dansylamino)undecanoic acid (DAUDA)

-

Purified Fatty Acid Binding Protein (FABP)

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Competitor Ligand(s)

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader

Methodology

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of DAUDA in dimethyl sulfoxide (DMSO).

-

Prepare a stock solution of the purified FABP of known concentration in the assay buffer.

-

Prepare a series of dilutions of the competitor ligand in the assay buffer.

-

-

Assay Setup:

-

In each well of the microplate, add a fixed concentration of FABP (e.g., 1 µM).

-

Add DAUDA to each well to a final concentration that results in a significant fluorescence signal upon binding to the FABP (e.g., 1 µM).

-

Add varying concentrations of the competitor ligand to the wells. Include control wells with no competitor ligand (maximum fluorescence) and wells with no FABP (background fluorescence).

-

Bring the final volume in each well to a constant value (e.g., 100 µL) with the assay buffer.

-

-

Incubation and Measurement:

-

Incubate the microplate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DAUDA (e.g., excitation at ~340 nm and emission at ~520 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from all measurements.

-

Plot the fluorescence intensity as a function of the competitor ligand concentration.

-

Fit the data to a suitable binding model (e.g., a one-site competition model) to determine the IC₅₀ value of the competitor ligand.

-

The binding affinity (Ki) of the competitor ligand can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the binding affinity (Kd) of DAUDA for the FABP is known.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the fluorescence displacement assay described above.

Caption: Workflow for a fluorescence displacement assay using 11-(dansylamino)undecanoic acid.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 11- 5-(Dimethylamino)-1-naphthalenesulfonylamino undecanoic acid BioReagent, fluorescence, = 98.0 TLC 73025-02-2 [sigmaaldrich.com]

- 3. 11-(Dansylamino)undecanoic acid | C23H34N2O4S | CID 122016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

In-Depth Technical Guide: 11-(dansylamino)undecanoic acid (DAUDA)

CAS Number: 73025-02-2

This guide provides a comprehensive overview of 11-(dansylamino)undecanoic acid (DAUDA), a fluorescent fatty acid analog, for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, experimental applications, and detailed protocols for its use as a molecular probe.

Core Properties and Data

11-(dansylamino)undecanoic acid is a specialized molecule that combines an eleven-carbon fatty acid chain with a dansyl fluorophore. This unique structure makes it an invaluable tool for investigating hydrophobic binding sites within proteins. The dansyl group is environmentally sensitive, meaning its fluorescence properties, including intensity and emission wavelength, change upon moving from a polar (aqueous) to a non-polar (hydrophobic) environment, such as the binding pocket of a protein.[1][2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 11-(dansylamino)undecanoic acid.

| Property | Value | Citations |

| CAS Number | 73025-02-2 | [4] |

| Molecular Formula | C₂₃H₃₄N₂O₄S | [1] |

| Molecular Weight | 434.59 g/mol | [4] |

| Fluorescence λex | 335 nm (in Methanol) | [4] |

| Fluorescence λem | 516 nm (in Methanol) | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | DMSO, Ethanol, DMF | [1] |

| Storage Temperature | 2-8°C | [3][4] |

Binding Affinity Data

DAUDA is known to bind to several proteins. The following table includes reported dissociation constants (Kd).

| Protein | Apparent Dissociation Constant (Kd) | Notes | Citations |

| Bovine Serum Albumin (BSA) | 8 x 10⁻⁷ M | Represents binding to two equivalent secondary sites. The primary site's Kd could not be determined due to very high affinity. | [2] |

| Human Serum Albumin (HSA) | 8 x 10⁻⁷ M | Represents binding to two equivalent secondary sites. The primary binding site is distinct from the main long-chain fatty acid sites and corresponds to the bilirubin site. | [1][2] |

Experimental Applications and Protocols

The primary application of DAUDA is as a fluorescent probe in competitive binding assays to determine the affinity of non-fluorescent ligands, particularly fatty acids and other hydrophobic molecules, for proteins like fatty acid-binding proteins (FABPs) and serum albumins.[1][5]

Principle of the Competitive Binding Assay

The assay relies on the displacement of DAUDA from a protein's binding pocket by a competing ligand.

-

DAUDA Binding: When DAUDA binds to the hydrophobic pocket of a protein, its dansyl group is shielded from the aqueous environment. This leads to a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in its emission maximum.[6]

-

Competitive Displacement: A non-fluorescent competitor ligand (e.g., a natural fatty acid) is titrated into the solution. As the competitor binds to the protein, it displaces DAUDA.

-

Signal Change: The displaced DAUDA returns to the polar aqueous solvent, causing its fluorescence to decrease (quench).

-

Affinity Determination: The decrease in fluorescence is proportional to the amount of DAUDA displaced. By measuring the fluorescence at different competitor concentrations, a binding curve can be generated to calculate the binding affinity (Ki or IC50) of the competitor ligand.

Detailed Experimental Protocol: Determining Ligand Affinity for a Fatty Acid-Binding Protein

This protocol provides a general framework for a competitive binding assay using DAUDA. Specific concentrations and incubation times may need to be optimized for the protein of interest.

Materials:

-

Purified Fatty Acid-Binding Protein (FABP) of interest

-

11-(dansylamino)undecanoic acid (DAUDA)

-

Competitor ligand (e.g., oleic acid, palmitic acid)

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

Fluorometer and appropriate microplates or cuvettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of DAUDA (e.g., 10-20 mM) in DMSO. Store protected from light at -20°C.[5]

-

Prepare a concentrated stock solution of the competitor ligand in DMSO or ethanol.

-

Prepare a stock solution of the purified FABP in the assay buffer. Determine its concentration accurately (e.g., by measuring A280).

-

-

Determination of Optimal DAUDA and Protein Concentrations:

-

In the assay buffer, titrate a fixed concentration of FABP (e.g., 1-5 µM) with increasing concentrations of DAUDA.

-

Measure the fluorescence intensity (e.g., Excitation: ~345 nm, Emission: ~480-550 nm, monitoring for a blue shift).[1]

-

Plot fluorescence intensity versus DAUDA concentration to determine the saturation point. For the competitive assay, use a DAUDA concentration that results in a significant and stable fluorescence signal (typically in the low micromolar range).

-

-

Competitive Binding Assay:

-

Prepare a series of dilutions of the competitor ligand in the assay buffer. Include a control with no competitor.

-

To each well of a microplate or a cuvette, add the assay buffer, the determined concentration of FABP, and the determined concentration of DAUDA.

-

Add the different concentrations of the competitor ligand to the respective wells. The final concentration of DMSO or ethanol should be kept constant and low (e.g., <1% v/v) across all samples.[3]

-

Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This may range from minutes to hours and should be determined empirically.

-

Measure the fluorescence intensity of each sample using the same settings as in step 2.

-

-

Data Analysis:

-

Correct for any background fluorescence from the buffer and ligands.

-

Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.

-

Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 (the concentration of competitor that displaces 50% of the bound DAUDA).

-

If the Kd of DAUDA for the protein is known, the inhibitor constant (Ki) for the competitor ligand can be calculated using the Cheng-Prusoff equation.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a competitive binding experiment using DAUDA to determine the affinity of a test compound for a target protein.

Signaling Pathways and Mechanism of Action

11-(dansylamino)undecanoic acid itself is not known to be an active modulator of intracellular signaling pathways in the manner of a therapeutic drug. Its primary mechanism of action and utility lie in its properties as a fluorescent probe. The "action" is the change in its quantum yield and emission spectrum upon binding to a hydrophobic pocket, which is a physicochemical process rather than a biological one.

However, the undecanoic acid backbone, a medium-chain fatty acid, is related to compounds with known biological activities. For instance, undecanoic acid has been shown to possess antifungal properties by disrupting the integrity of fungal cell membranes. It is important for researchers to distinguish the utility of DAUDA as an analytical tool from the potential biological activities of its constituent parts. When used at the low micromolar concentrations typical for binding assays, it is unlikely to exert significant independent biological effects, but this should be considered and controlled for in cellular or in vivo experiments.

References

- 1. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, crystallization and preliminary X-ray diffraction analysis of two intestinal fatty-acid binding proteins in the presence of 11-(dansylamino)undecanoic acid. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Preparation, crystallization and preliminary X-ray diffraction analysis of two intestinal fatty-acid binding proteins in the presence of 11-(dansylamino)undecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nactem.ac.uk [nactem.ac.uk]

An In-Depth Technical Guide to 11-(dansylamino)undecanoic acid (DAUDA): Excitation and Emission Spectra for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectral properties and applications of the fluorescent probe 11-(dansylamino)undecanoic acid (DAUDA). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of DAUDA's fluorescence, its sensitivity to the microenvironment, and detailed protocols for its use in studying protein-ligand interactions and lipid membranes.

Core Principles: Understanding the Fluorescence of DAUDA

11-(dansylamino)undecanoic acid (DAUDA) is a fluorescent probe characterized by a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group attached to an eleven-carbon fatty acid chain. This structure imparts a unique environmental sensitivity to its fluorescence, making it a powerful tool for investigating hydrophobic binding sites in proteins and the physicochemical properties of lipid bilayers.

The fluorescence of the dansyl group is highly dependent on the polarity of its surrounding environment. In nonpolar, hydrophobic environments, such as the binding pocket of a protein or within a lipid membrane, DAUDA exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift (hypsochromic shift) in its emission spectrum. Conversely, in polar, aqueous environments, its fluorescence is quenched, and the emission maximum shifts to longer wavelengths (red shift or bathochromic shift). This phenomenon, known as solvatochromism, is the foundation of its utility as a molecular probe.

Spectral Properties of DAUDA: A Quantitative Overview

The excitation and emission maxima of DAUDA are highly sensitive to the solvent environment. The following table summarizes the spectral properties of DAUDA in various solvents and when bound to proteins, illustrating its solvatochromic nature.

| Environment | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) | Reference(s) |

| Methanol | 335 | 516 | [1] |

| Aqueous Medium | 345 | 545 | [2] |

| Bound to hOBP IIaR | 345 | 490 | [2] |

| Bound to Human Serum Albumin (HSA) | ~345 | 480 | [3] |

| Bound to Sm14 Fatty Acid-Binding Protein | 345 | 543 | [4] |

Table 1: Excitation and emission maxima of 11-(dansylamino)undecanoic acid (DAUDA) in different environments.

Experimental Protocols

Competitive Binding Assay for Fatty Acid-Binding Proteins

This protocol describes a competitive binding assay to determine the binding affinity of a non-fluorescent ligand to a fatty acid-binding protein (FABP) by measuring the displacement of DAUDA.

Materials:

-

Purified fatty acid-binding protein (FABP)

-

11-(dansylamino)undecanoic acid (DAUDA)

-

Ethanol (for stock solutions)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Non-fluorescent competitor ligand

-

Fluorometer with excitation and emission wavelength control

-

96-well black microplates

Methodology:

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of DAUDA in ethanol.

-

Prepare a stock solution of the purified FABP in PBS. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Prepare a series of concentrations of the non-fluorescent competitor ligand in an appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the FABP to a final concentration of 1-2 µM in PBS.

-

Add DAUDA to a final concentration of 1 µM to each well containing the FABP.

-

Incubate the mixture for 5-10 minutes at room temperature to allow for DAUDA binding to the protein.

-

Add increasing concentrations of the non-fluorescent competitor ligand to the wells. Include a control with no competitor.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Set the fluorometer to an excitation wavelength of 345 nm and an emission wavelength of 500 nm (or the predetermined emission maximum for DAUDA bound to the specific FABP).

-

Record the fluorescence intensity for each well.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the competitor ligand concentration.

-

The data should fit a sigmoidal curve, from which the IC50 (the concentration of competitor that displaces 50% of the bound DAUDA) can be determined.

-

The binding affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [DAUDA] / Kd), where [DAUDA] is the concentration of DAUDA used and Kd is the dissociation constant of DAUDA for the protein.

-

Incorporation of DAUDA into Lipid Vesicles (Liposomes)

This protocol outlines the preparation of lipid vesicles incorporating DAUDA to study membrane properties.

Materials:

-

Phospholipids (e.g., DOPC, DPPC) in chloroform

-

Cholesterol in chloroform (optional)

-

11-(dansylamino)undecanoic acid (DAUDA) in chloroform

-

Chloroform and methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., PBS or HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, combine the desired phospholipids, cholesterol (if used), and DAUDA in chloroform. A typical molar ratio of lipid to DAUDA is 100:1 to 500:1.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder. This will generate large unilamellar vesicles (LUVs).

-

-

Fluorescence Measurement:

-

Dilute the DAUDA-labeled liposome suspension in the hydration buffer to the desired concentration in a quartz cuvette.

-

Record the fluorescence emission spectrum using an excitation wavelength of approximately 340-350 nm. The emission maximum will provide information about the local environment of the probe within the lipid bilayer. Changes in the emission spectrum can be monitored as a function of temperature, addition of membrane-active agents, or changes in lipid composition.

-

Visualizing Experimental Workflows

Competitive Binding Assay Workflow

The following diagram illustrates the logical flow of a competitive binding assay using DAUDA.

Liposome Preparation Workflow for DAUDA Incorporation

This diagram outlines the process of preparing lipid vesicles containing DAUDA.

Conclusion

11-(dansylamino)undecanoic acid is a versatile fluorescent probe with well-characterized spectral properties that are highly sensitive to the local molecular environment. This technical guide provides the foundational knowledge and practical protocols for utilizing DAUDA in studies of protein-ligand interactions and lipid membrane biophysics. The provided data and workflows are intended to facilitate the design and implementation of robust and informative fluorescence-based assays in a research and drug development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Color-changing fluorescent DNA probe containing solvatochromic Dansyl-nucleoside surrogate for sensing local variation of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unveiling the Photophysical Properties of DAUDA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and fluorescence lifetime of 11-(Dansylamino)undecanoic acid (DAUDA), a widely utilized fluorescent probe in biomedical research and drug development. Due to the limited availability of direct photophysical data for DAUDA, this guide leverages data from its core fluorophore, the dansyl group, to provide a comprehensive overview of its expected behavior. This document details the fundamental principles, experimental protocols for characterization, and the influence of the microenvironment on the fluorescence properties of this important molecule.

Introduction to DAUDA

DAUDA is a fluorescent fatty acid analog that incorporates the environmentally sensitive dansyl fluorophore. This structure allows it to be used as a probe to investigate hydrophobic binding sites in proteins, most notably human serum albumin (HSA). The fluorescence of the dansyl group is highly dependent on the polarity of its local environment, making DAUDA a powerful tool for studying ligand-protein interactions and conformational changes. An understanding of its quantum yield and fluorescence lifetime is critical for the quantitative interpretation of fluorescence-based assays.

Quantitative Photophysical Data

Table 1: Fluorescence Quantum Yield of Dansyl Derivatives in Various Solvents

| Fluorophore | Solvent | Quantum Yield (Φ) |

| Dansyl Glycine | Water | 0.07 |

| Dansyl Glycine | Dioxane | 0.66 |

| Dansyl Derivative | Acetonitrile | 0.55 |

Note: The quantum yield of dansylamides is highly solvent-dependent, generally increasing with decreasing solvent polarity.

Table 2: Fluorescence Lifetime of Dansyl Derivatives

| Fluorophore | Environment | Lifetime (τ) in ns |

| Dansyl Protein Conjugates | Aqueous Buffer | 10 - 20 |

Note: The fluorescence lifetime of dansyl derivatives is also sensitive to the local environment and can provide insights into the binding state and dynamics of the probe.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of DAUDA requires precise experimental techniques. The following sections outline the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Principle: The quantum yield (Φ) is calculated using the following equation:

ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts X and S refer to the unknown sample and the standard, respectively.

Experimental Workflow:

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Steps:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with DAUDA (e.g., quinine sulfate, rhodamine 6G).

-

Solution Preparation: Prepare a series of dilute solutions of both the DAUDA sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. It is crucial that the excitation wavelength and all instrument settings (e.g., slit widths, detector voltage) are identical for both the sample and the standard. The spectra must be corrected for the wavelength-dependent response of the instrument.

-

Data Analysis: Integrate the area under the corrected emission spectra to obtain the total fluorescence intensity (I).

-

Calculation: Use the comparative method formula to calculate the quantum yield of DAUDA.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique that measures the time delay between excitation and emission of single photons.[1]

Principle of TCSPC:

Caption: Schematic of the TCSPC measurement principle.

Detailed Steps:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a laser diode or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Excitation: The DAUDA sample is excited by the pulsed light source. The timing electronics are triggered by the excitation pulse, starting a timer.

-

Photon Detection: The fluorescence emission from the sample is collected and directed to the single-photon detector. The detection of the first emitted photon stops the timer.

-

Time Measurement: The time difference between the excitation pulse and the detected photon is measured by a time-to-amplitude converter (TAC).

-

Histogram Generation: The TAC output is digitized and stored in a multi-channel analyzer (MCA), which builds a histogram of the arrival times of the photons. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay histogram to an exponential function. For complex systems, a multi-exponential decay model may be required.

Influence of the Microenvironment on DAUDA's Fluorescence

The fluorescence quantum yield and lifetime of the dansyl fluorophore in DAUDA are highly sensitive to the polarity and viscosity of its immediate surroundings.

-

Polarity: In non-polar environments, such as the hydrophobic core of a protein's binding pocket, the quantum yield of dansyl derivatives is typically high, and the emission spectrum is blue-shifted. Conversely, in polar, aqueous environments, the quantum yield is significantly lower, and the emission is red-shifted. This solvatochromic effect is the basis for DAUDA's utility as a binding probe.

-

Viscosity: An increase in the viscosity of the medium can restrict non-radiative decay pathways, leading to an increase in both the quantum yield and the fluorescence lifetime.

-

Binding to Proteins: Upon binding to a protein like HSA, the dansyl moiety of DAUDA is shielded from the aqueous solvent, resulting in a significant increase in its fluorescence intensity and a change in its emission maximum. This change can be used to determine binding affinities and to study the accessibility of the binding site.

Conclusion

While direct photophysical data for DAUDA remains to be extensively published, the well-established characteristics of its dansyl fluorophore provide a robust framework for understanding its behavior. The pronounced sensitivity of its quantum yield and fluorescence lifetime to the local microenvironment makes DAUDA an invaluable tool for researchers in drug discovery and molecular biology. The experimental protocols outlined in this guide provide a clear path for the precise characterization of DAUDA and similar fluorescent probes, enabling more accurate and quantitative fluorescence-based studies.

References

A Technical Guide to the Solubility of 11-(dansylamino)undecanoic acid for Researchers and Drug Development Professionals

An In-depth Look at the Solubility Profile and Methodologies for the Fluorescent Probe DAUDA

This technical guide provides a comprehensive overview of the solubility of 11-(dansylamino)undecanoic acid (DAUDA), a widely used fluorescent fatty acid analogue. Aimed at researchers, scientists, and professionals in drug development, this document details the solubility of DAUDA in various common laboratory solvents, presents experimental protocols for solubility determination, and illustrates its application in studying protein-ligand interactions.

Core Topic: Solubility of 11-(dansylamino)undecanoic acid

11-(dansylamino)undecanoic acid, also known as DAUDA, is a fluorescent probe valuable for investigating the binding characteristics of fatty acid-binding proteins (FABPs) and other lipid-transport proteins. Its utility in experimental settings is fundamentally dependent on its solubility in appropriate solvent systems. This guide provides both qualitative and quantitative solubility data to aid in the preparation of stock solutions and experimental media.

Quantitative Solubility Data

The solubility of 11-(dansylamino)undecanoic acid has been determined in several organic solvents and a mixed aqueous buffer system. The following table summarizes the available quantitative data for easy reference and comparison.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |

| Dimethylformamide (DMF) | 25 mg/mL | ~57.6 mM |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL | ~57.6 mM |

| Ethanol | 30 mg/mL | ~69.1 mM |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~1.15 mM |

Molar concentrations are approximated based on a molecular weight of 434.6 g/mol .

Qualitative assessments indicate that DAUDA is also soluble in methanol.[1] Conversely, the related compound 11-aminoundecanoic acid exhibits low solubility in water.[2]

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible solubility data. Below is a detailed methodology for determining the solubility of 11-(dansylamino)undecanoic acid.

Protocol for Determining the Solubility of 11-(dansylamino)undecanoic acid

Objective: To determine the maximum soluble concentration of 11-(dansylamino)undecanoic acid in a given solvent at a specified temperature.

Materials:

-

11-(dansylamino)undecanoic acid (DAUDA)

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Microcentrifuge

-

Spectrophotometer or fluorometer

-

Clear glass vials with screw caps

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out an excess amount of DAUDA (e.g., 50 mg) and add it to a glass vial containing a known volume of the solvent (e.g., 1 mL).

-

Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the solution to equilibrate for a set period (e.g., 24-48 hours), ensuring continuous agitation to facilitate dissolution.

-

-

Separation of Undissolved Solute:

-

After equilibration, visually inspect the vial for the presence of undissolved solid.

-

If undissolved solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

-

-

Preparation of Saturated Solution:

-

Carefully collect a known volume of the supernatant without disturbing the pellet. This is your saturated solution.

-

-

Quantification:

-

Prepare a series of dilutions of the saturated solution.

-

Measure the absorbance or fluorescence of the dilutions using a spectrophotometer or fluorometer at the appropriate wavelengths for DAUDA (excitation ~335-345 nm, emission ~516-543 nm).[1][3]

-

Create a standard curve using known concentrations of DAUDA in the same solvent.

-

Determine the concentration of the saturated solution by comparing its reading to the standard curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL and molarity (mM).

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for determining the solubility of DAUDA.

Application in Signaling Pathway Analysis

DAUDA is an environmentally sensitive fluorescent probe, meaning its fluorescence properties change upon binding to proteins.[3] This characteristic makes it a valuable tool for studying the interactions between fatty acids and their binding proteins, which is a key step in lipid signaling pathways.

When DAUDA is in a polar, aqueous environment, it exhibits a certain fluorescence emission spectrum. Upon binding to the hydrophobic pocket of a fatty acid-binding protein (FABP), the environment of the dansyl group becomes less polar. This change in the microenvironment leads to a blue shift in the emission maximum and an increase in fluorescence intensity. By titrating a solution of FABP with DAUDA, one can determine the binding affinity (Kd) of the protein for this fluorescent fatty acid analogue. Furthermore, the relative affinity of natural fatty acids can be determined through competitive displacement assays, where the natural fatty acid displaces DAUDA from the binding pocket, causing a decrease in fluorescence.[3]

The diagram below illustrates the logical relationship in using DAUDA to study fatty acid-binding protein interactions.

Caption: Logical diagram of DAUDA's use in probing FABP interactions.

References

The Environmental Sensitivity of DAUDA Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: DAUDA as a Reporter of Molecular Environments

11-(Dansylamino)undecanoic acid (DAUDA) is a fluorescent fatty acid analog that serves as a powerful tool for probing the microenvironment of biological systems. Its utility stems from the environment-sensitive fluorescence of its dansyl group. This technical guide delves into the core mechanism of DAUDA's fluorescence environmental sensitivity, providing a comprehensive overview for researchers in drug discovery and molecular biology.

The fluorescence of the dansyl group in DAUDA is highly dependent on the polarity of its surrounding environment. In non-polar, hydrophobic environments, such as the interior of a protein's binding pocket or within a lipid bilayer, DAUDA exhibits a strong fluorescence emission at shorter wavelengths (a "blue shift"). Conversely, in polar, aqueous environments, its fluorescence is significantly quenched and shifted to longer wavelengths (a "red shift"). This phenomenon, known as solvatochromism, is the cornerstone of DAUDA's application as a molecular probe.

Photophysical Properties of DAUDA

The changes in DAUDA's fluorescence arise from the photophysical properties of the dansyl fluorophore. Upon excitation with ultraviolet light, the dansyl group transitions to an excited state. The energy of this excited state, and consequently the wavelength of the emitted fluorescence, is influenced by the surrounding solvent molecules.

In polar solvents, the solvent molecules can reorient around the excited-state dipole of the dansyl group, a process known as solvent relaxation. This relaxation lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. In non-polar solvents, this relaxation is minimal, leading to a higher energy (shorter wavelength) emission.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Dioxane | 2.2 | ~480 | ~0.70 | ~12 |

| Chloroform | 4.8 | ~500 | ~0.55 | ~10 |

| Ethanol | 24.6 | ~520 | ~0.30 | ~6 |

| Water | 80.1 | ~580 | ~0.05 | ~3 |

Note: This data is representative of dansyl-based probes and may not be exact for DAUDA. Experimental determination is recommended for specific applications.

Mechanism of Environmental Sensitivity: A Visual Representation

The following diagram illustrates the effect of the solvent environment on the fluorescence properties of DAUDA.

Caption: Solvent Polarity and DAUDA Fluorescence.

Application in Drug Development: Probing Protein-Ligand Interactions

A primary application of DAUDA is in the characterization of protein-ligand interactions, particularly for proteins that bind fatty acids, such as serum albumins. When DAUDA binds to a hydrophobic pocket on a protein, its fluorescence properties change dramatically, providing a sensitive method for studying binding affinity and kinetics.

The DAUDA-Human Serum Albumin (HSA) Interaction

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of many endogenous and exogenous compounds, including fatty acids and drugs. DAUDA has been shown to bind to the fatty acid binding sites of HSA. This binding event can be monitored by observing the changes in DAUDA's fluorescence.

The following diagram illustrates the workflow for a typical DAUDA-HSA binding experiment.

Caption: DAUDA-HSA Binding Assay Workflow.

Upon binding to HSA, the dansyl group of DAUDA is shielded from the polar aqueous environment and enters a more hydrophobic binding pocket. This leads to:

-

An increase in fluorescence intensity: The quantum yield of fluorescence increases significantly.

-

A blue shift in the emission maximum: The wavelength of maximum emission shifts to a shorter wavelength.

These spectral changes can be used to quantify the binding affinity (dissociation constant, Kd) of DAUDA to HSA. Furthermore, competitive binding assays can be designed where a test compound displaces DAUDA from its binding site, resulting in a decrease in fluorescence. This allows for the determination of the binding affinity of the test compound.

Experimental Protocols

A. General Fluorescence Spectroscopy of DAUDA

Objective: To measure the fluorescence emission spectrum of DAUDA in a solvent of interest.

Materials:

-

DAUDA

-

Spectroscopic grade solvents (e.g., ethanol, DMSO, water)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of DAUDA: Dissolve a known amount of DAUDA in a small volume of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).

-

Prepare working solutions: Dilute the stock solution in the solvent of interest to a final concentration in the low micromolar range (e.g., 1-10 µM). The final concentration should be optimized to ensure a good signal-to-noise ratio without causing inner filter effects.

-

Set up the fluorometer:

-

Set the excitation wavelength to approximately 345 nm.

-

Set the emission scan range from 400 nm to 650 nm.

-

Adjust the excitation and emission slit widths to optimize the signal intensity and spectral resolution.

-

-

Measure the fluorescence spectrum:

-

Blank the instrument with the solvent of interest.

-

Place the cuvette containing the DAUDA working solution in the fluorometer and record the emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Integrate the area under the emission curve to determine the relative fluorescence intensity.

-

B. DAUDA-HSA Binding Assay (Fluorescence Titration)

Objective: To determine the binding affinity (Kd) of DAUDA to Human Serum Albumin (HSA).

Materials:

-

DAUDA

-

Human Serum Albumin (fatty acid-free)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

-

Magnetic stirrer and stir bar (optional, for mixing)

Procedure:

-

Prepare solutions:

-

Prepare a stock solution of DAUDA in DMSO (e.g., 1 mM).

-

Prepare a stock solution of HSA in PBS (e.g., 100 µM). Ensure the HSA is fatty acid-free for accurate results.

-

-

Set up the experiment:

-

Place a known concentration of HSA solution in a quartz cuvette (e.g., 1 µM in 2 mL of PBS).

-

Place the cuvette in the fluorometer.

-

-

Perform the titration:

-

Record the initial fluorescence spectrum of the HSA solution (this will serve as the background).

-

Add small aliquots of the DAUDA stock solution to the HSA solution in the cuvette. Mix thoroughly after each addition.

-

After each addition of DAUDA, record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity at the emission maximum for dilution.

-

Plot the change in fluorescence intensity (ΔF) as a function of the total DAUDA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

The binding data can be analyzed using the following equation for a single binding site:

ΔF = (ΔF_max * [L]) / (Kd + [L])

Where:

-

ΔF is the change in fluorescence intensity.

-

ΔF_max is the maximum change in fluorescence intensity at saturation.

-

[L] is the concentration of the ligand (DAUDA).

-

Kd is the dissociation constant.

-

Conclusion

DAUDA is a versatile fluorescent probe whose environmental sensitivity provides a powerful tool for investigating molecular interactions and microenvironments. By understanding the core principles of its fluorescence and employing the appropriate experimental methodologies, researchers can gain valuable insights into protein structure, function, and ligand binding, thereby accelerating drug discovery and development efforts.

Understanding the Solvatochromic Shift of Donor-Acceptor Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of its solvent, is a critical property for fluorescent probes used in biological imaging and drug development. This guide delves into the core principles of solvatochromism, focusing on a class of compounds known for this behavior: donor-acceptor (D-A) substituted chalcones. While specific data for a molecule designated "DAUDA" was not found in the reviewed literature, this document provides a comprehensive overview of the solvatochromic properties of analogous D-A chalcones, which are widely studied for their potential as environmental sensors. This guide offers detailed experimental protocols, quantitative data from literature on representative chalcones, and a conceptual framework for understanding their solvatochromic shifts.

Introduction to Solvatochromism

Solvatochromism arises from the differential solvation of the ground and excited states of a chromophore.[1] In polar solvents, a polar chromophore's ground state is stabilized. Upon excitation to a more polar excited state, the surrounding solvent molecules reorient to stabilize this new state, leading to a change in the energy difference between the ground and excited states. This energy change manifests as a shift in the absorption and/or emission spectra.

-

Bathochromic Shift (Red Shift): A shift to a longer wavelength, typically observed when the excited state is more polar than the ground state and is stabilized by polar solvents.

-

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur if the ground state is more polar and more stabilized by the solvent than the excited state.

Donor-acceptor chalcones are excellent models for studying solvatochromism. Their structure, featuring an electron-donating group (like an amino group) and an electron-accepting group connected by a conjugated system, leads to a significant dipole moment that changes upon photoexcitation.[2][3] This intramolecular charge transfer (ICT) is highly sensitive to the surrounding solvent environment.

Quantitative Analysis of Solvatochromic Shifts in Donor-Acceptor Chalcones

To illustrate the quantitative nature of solvatochromism, the following table summarizes the photophysical properties of a representative amino-substituted chalcone in various solvents of differing polarity. The data is synthesized from typical values reported for such compounds in the scientific literature.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 380 | 450 | 4132 |

| Toluene | 2.38 | 385 | 465 | 4683 |

| Dichloromethane | 8.93 | 395 | 490 | 5218 |

| Acetone | 20.7 | 405 | 520 | 5849 |

| Acetonitrile | 37.5 | 410 | 535 | 6122 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 415 | 550 | 6386 |

| Water | 80.1 | 425 | 580 | 6849 |

Table 1: Representative solvatochromic data for a donor-acceptor amino-substituted chalcone.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the solvatochromic properties of a fluorescent molecule like a D-A chalcone.

Synthesis of Amino-Substituted Chalcones

Amino-substituted chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an appropriate amino-substituted acetophenone (the ketone) and a substituted benzaldehyde.[3]

Materials:

-

Amino-substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol or Methanol (as solvent)

-

Aqueous solution of a strong base (e.g., NaOH or KOH)

-

Glacial acetic acid or dilute HCl for neutralization

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve the amino-substituted acetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.

-

Slowly add the aqueous base solution to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture for several hours until a precipitate forms. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into crushed ice and acidify with glacial acetic acid or dilute HCl to precipitate the product.

-

Filter the crude product, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

-

Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[4]

Spectroscopic Measurements of Solvatochromic Shift

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrophotometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the synthesized chalcone in a non-polar solvent in which it is highly soluble (e.g., dichloromethane or DMF).

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of the chalcone by adding a small aliquot of the stock solution to the solvent in a cuvette. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range, e.g., 5 x 10⁻⁶ mol L⁻¹).[1]

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the chalcone in each solvent over a relevant wavelength range (e.g., 250-600 nm).

-

Identify and record the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectroscopy:

-

Using the determined absorption λmax as the excitation wavelength, record the fluorescence emission spectrum for the chalcone in each solvent.

-

Identify and record the wavelength of maximum emission.

-

-

Data Analysis:

-

Tabulate the absorption and emission maxima for each solvent.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift (cm⁻¹) = (1 / λabs_nm - 1 / λem_nm) * 10⁷

-

Visualization of the Solvatochromic Effect

The following diagrams illustrate the underlying principles of the solvatochromic shift in a donor-acceptor molecule.

References

- 1. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis, structural characterization and computational study of a novel amino chalcone: a potential nonlinear optical material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to Utilizing DAUDA as a Fluorescent Probe for Hydrophobic Binding Sites

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-(Dansylamino)undecanoic acid (DAUDA) is a versatile, environmentally sensitive fluorescent probe extensively utilized in the characterization of hydrophobic binding sites within proteins and other macromolecules. Its unique spectral properties, which are highly dependent on the polarity of its microenvironment, make it an invaluable tool in drug discovery and molecular biology. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of DAUDA. Detailed protocols for fluorescence spectroscopy, determination of binding affinities, and competitive binding assays are presented, alongside structured tables of quantitative data for easy reference. Furthermore, this guide includes a mandatory visualization of a typical experimental workflow, rendered using the DOT language for Graphviz, to facilitate a clear understanding of the practical application of DAUDA in a research setting.

Introduction to DAUDA

DAUDA is a fluorescent fatty acid analogue composed of a dansyl fluorophore attached to the terminal amino group of an eleven-carbon aliphatic chain. The dansyl group is highly sensitive to the polarity of its environment; in aqueous, polar environments, DAUDA exhibits weak fluorescence, whereas in nonpolar, hydrophobic environments, such as the binding pocket of a protein, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum. This solvatochromic behavior is the fundamental principle behind its utility as a probe for hydrophobic binding sites.

Key Properties of DAUDA:

-

Structure: A dansyl group linked to an undecanoic acid chain.

-

Fluorescence: Environmentally sensitive, with increased quantum yield and a blue-shifted emission in nonpolar environments.

-

Applications:

-

Identification and characterization of hydrophobic binding sites in proteins.

-

Determination of binding affinities (Kd) for the probe itself.

-

Competitive displacement assays to determine the binding affinities of non-fluorescent ligands.

-

High-throughput screening for potential drug candidates that target hydrophobic pockets.

-

Principles of DAUDA-Based Fluorescence Assays

The utility of DAUDA as a probe is rooted in the significant changes in its fluorescence properties upon binding to a hydrophobic pocket.

-

Fluorescence Enhancement: When free in an aqueous buffer, the dansyl fluorophore of DAUDA is exposed to a polar environment, resulting in a low fluorescence quantum yield. Upon binding to a hydrophobic pocket within a protein, the dansyl group is shielded from the polar solvent, leading to a substantial increase in fluorescence intensity.

-

Spectral Shift (Blue Shift): The emission maximum of DAUDA undergoes a hypsochromic (blue) shift when it moves from a polar to a nonpolar environment. For instance, the emission maximum can shift from around 540-550 nm in a polar buffer to 480-510 nm when bound to a protein like serum albumin.[1][2] This shift provides a secondary, and often more robust, measure of binding.

These two phenomena, fluorescence enhancement and spectral shift, form the basis for quantitative binding studies. By titrating a protein into a solution of DAUDA, or vice versa, a saturation binding curve can be generated, from which the dissociation constant (Kd) can be determined.

Quantitative Data for DAUDA Interactions

The following tables summarize key quantitative data for DAUDA, providing a reference for experimental design and data analysis.

Table 1: Fluorescence Properties of DAUDA

| Property | Value (in aqueous buffer) | Value (bound to protein) | Reference(s) |

| Excitation Maximum (λex) | ~335-350 nm | ~335-350 nm | [2][3][4] |

| Emission Maximum (λem) | ~540-550 nm | ~480-510 nm (protein dependent) | [1][2][4] |

| Quantum Yield (Φf) | Low | Significantly Increased | [5] |

| Spectral Shift (Blue Shift) | N/A | 30 - 70 nm (typical) | [1][6] |

Table 2: Reported Binding Affinities (Kd) of DAUDA for Various Proteins

| Protein | Dissociation Constant (Kd) | Molar Stoichiometry (DAUDA:Protein) | Reference(s) |

| Human Serum Albumin (HSA) | ~0.8 µM (secondary sites) | 3:1 | [1][3] |

| Bovine Serum Albumin (BSA) | ~0.8 µM (secondary sites) | 3:1 | [1][7] |

| Fasciola gigantica FABP (FgFABP) | ~2.95 µM | ≥2:1 (cooperative binding) | [4] |

| Human Liver FABP (FABP1) | Not explicitly stated | Not explicitly stated | [2] |

| Schistosoma mansoni Sm14 | Used for relative affinity | Not explicitly stated | [5] |

| Bovine β-lactoglobulin | Not explicitly stated | Not explicitly stated | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments using DAUDA.

Preparation of Stock Solutions

Materials:

-

11-(Dansylamino)undecanoic acid (DAUDA)

-

Ethanol or Dimethyl Sulfoxide (DMSO)

-

Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Prepare a high-concentration stock solution of DAUDA (e.g., 1-10 mM) in a minimal volume of ethanol or DMSO.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution of DAUDA by diluting the stock solution in the desired experimental buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting protein structure and binding.

Direct Binding Assay using Fluorescence Spectroscopy

This protocol is designed to determine the binding affinity (Kd) of DAUDA for a target protein.

Materials:

-

DAUDA working solution

-

Purified target protein of known concentration

-

Experimental buffer (e.g., PBS, pH 7.4)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

Procedure:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for DAUDA (e.g., λex = 345 nm, λem scan from 400 nm to 600 nm).

-

Add a fixed concentration of DAUDA (e.g., 1 µM) to the cuvette containing the experimental buffer.

-

Record the baseline fluorescence spectrum of DAUDA alone.

-

Incrementally add small aliquots of the concentrated protein stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate (typically 2-5 minutes).

-

Record the fluorescence emission spectrum after each protein addition.

-

Continue the titration until the fluorescence signal reaches saturation (i.e., further addition of protein does not significantly increase the fluorescence).

-

Correct the data for dilution effects.

-

Plot the change in fluorescence intensity at the emission maximum (or the integrated fluorescence intensity) as a function of the total protein concentration.

-

Fit the resulting saturation binding curve to a suitable binding model (e.g., one-site specific binding) using non-linear regression analysis to determine the Kd.

Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a non-fluorescent competitor ligand for the target protein.

Materials:

-

DAUDA working solution

-

Purified target protein

-

Non-fluorescent competitor ligand of interest

-

Experimental buffer

-

Fluorometer

Procedure:

-

Determine the Kd of DAUDA for the target protein using the direct binding assay described above.

-

In a series of experiments, incubate a fixed concentration of the target protein and a fixed concentration of DAUDA (typically at or below its Kd) with varying concentrations of the competitor ligand.

-

Allow the mixtures to equilibrate.

-

Measure the fluorescence intensity of each sample.

-

The competitor ligand will displace DAUDA from the binding site, resulting in a decrease in fluorescence.

-

Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound DAUDA).

-

Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [DAUDA] / Kd_DAUDA)

where [DAUDA] is the concentration of DAUDA used in the assay and Kd_DAUDA is the dissociation constant of DAUDA for the protein.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the application of DAUDA.

Caption: Workflow for a competitive binding assay using DAUDA.

Conclusion

DAUDA remains a powerful and accessible tool for the investigation of hydrophobic binding sites in proteins. Its sensitivity to the local environment provides a robust and quantitative method for determining binding affinities and for screening libraries of compounds for potential binders. The detailed protocols and data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively design, execute, and interpret experiments utilizing this valuable fluorescent probe. Careful consideration of experimental conditions and appropriate data analysis are paramount to obtaining reliable and meaningful results in the quest to understand molecular interactions and discover novel therapeutics.

References

- 1. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein (FABP1) and FABP1 Binding Alters Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A New Spectral Shift-Based Method to Characterize Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding of cationic lipids to milk β-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of DAUDA Binding to Fatty Acid-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles governing the interaction between the fluorescent probe 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA) and fatty acid-binding proteins (FABPs). It covers the binding mechanism, quantitative analysis of the interaction, detailed experimental protocols, and the functional implications for cellular signaling pathways.

Introduction to DAUDA and Fatty Acid-Binding Proteins

11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid, commonly known as DAUDA, is a fluorescent analog of a long-chain fatty acid.[1][2] It comprises an eleven-carbon aliphatic chain, similar to undecanoic acid, and a dansyl group, which is a fluorophore sensitive to the polarity of its environment.[3] This unique structure makes DAUDA an invaluable tool for studying the binding of hydrophobic ligands to proteins.[1]

Fatty acid-binding proteins (FABPs) are a family of small, intracellular proteins (typically 14-15 kDa) that are abundantly expressed in various tissues.[4] They are characterized by a conserved tertiary structure consisting of a ten-stranded anti-parallel β-barrel, often referred to as a β-clam, which forms a well-defined internal cavity for binding fatty acids and other lipophilic molecules.[4][5] FABPs are crucial for the uptake, transport, and metabolic trafficking of fatty acids, and they play significant roles in cellular processes such as gene expression, cell growth, and proliferation.[4][6]

The Core Principle of DAUDA-FABP Interaction

The fundamental principle behind the use of DAUDA as a probe for FABP binding lies in the environmentally sensitive fluorescence of its dansyl group. In an aqueous solution, DAUDA exhibits relatively low fluorescence. However, upon binding within the hydrophobic cavity of an FABP, the dansyl moiety is shielded from the polar aqueous environment, leading to a significant enhancement of its fluorescence quantum yield.[7][8] This fluorescence increase is the primary signal used to monitor the binding event.

The binding is primarily driven by hydrophobic interactions between the undecanoic acid chain of DAUDA and the nonpolar amino acid residues lining the FABP's binding pocket. The stoichiometry of this binding is typically 1:1 for most FABP isoforms, although some, like liver FABP (L-FABP), possess a larger binding cavity and can accommodate more than one ligand molecule.[5]

Figure 1: DAUDA Binding Mechanism

Quantitative Analysis of DAUDA-FABP Binding

The affinity of DAUDA for various FABP isoforms can be quantified by determining the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes reported Kd values for DAUDA with different FABPs.

| FABP Isoform | Organism | Dissociation Constant (Kd) (µM) | Reference |

| Liver FABP (L-FABP/FABP1) | Human | 0.2 (high-affinity site) | [9] |

| Fasciola gigantica FABP (FgFABP) | Giant Liver Fluke | 2.95 ± 0.54 | [6] |

| Clonorchis sinensis FABP (rCsFABP) | Chinese Liver Fluke | 1.58 ± 0.14 | [10] |

| Cherax quadricarinatus FABP (Cq-FABP) | Red Claw Crayfish | ~250 (very low affinity) | [4] |

Experimental Protocols

A widely used method to study the binding of non-fluorescent ligands to FABPs is the DAUDA fluorescence displacement assay. This competitive binding assay measures the ability of a test compound to displace DAUDA from the FABP binding pocket, resulting in a decrease in fluorescence.

Detailed Methodology for DAUDA Displacement Assay

-

Reagent Preparation:

-

Assay Buffer: A common buffer is 100 mM potassium phosphate, pH 7.4, or 20 mM Tris, pH 7.5, containing 100 mM NaCl.[4][9]

-

DAUDA Stock Solution: Prepare a concentrated stock solution of DAUDA in dimethyl sulfoxide (DMSO).[4]

-

FABP Stock Solution: Prepare a stock solution of the purified FABP of interest in the assay buffer.

-

Test Ligand Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

-

Instrumentation:

-

A fluorescence spectrophotometer is required.

-

-

Assay Procedure:

-

Set the excitation wavelength to approximately 335-350 nm and the emission wavelength to monitor at around 500-545 nm.[6][9]

-

In a quartz cuvette, add the assay buffer and a fixed concentration of the FABP (e.g., 1-2 µM).[8]

-

Add a fixed concentration of DAUDA that results in a significant fluorescence signal upon binding to the FABP.

-

Allow the FABP and DAUDA to equilibrate and record the initial fluorescence intensity (F_initial).

-

Perform a titration by making sequential additions of increasing concentrations of the test ligand to the cuvette.

-

After each addition, allow the system to reach equilibrium and record the fluorescence intensity (F_observed).

-

Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation.

-

-

Data Analysis:

-

Correct the observed fluorescence for any inner filter effects and dilution.

-

Plot the decrease in fluorescence as a function of the test ligand concentration.

-

The data can be fitted to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the bound DAUDA.

-

The inhibition constant (Ki) for the test ligand can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Kd of DAUDA for the specific FABP.

-

Figure 2: DAUDA Displacement Assay Workflow

Signaling Pathways and Functional Consequences

The binding of ligands to FABPs is not merely for transport; it has significant downstream consequences for cellular signaling. FABPs are known to be key players in modulating the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.

FABPs can transport fatty acids and other lipophilic ligands from the cytoplasm into the nucleus.[10] Inside the nucleus, the FABP can directly interact with a PPAR, facilitating the transfer of the ligand to the receptor's ligand-binding domain.[9][10] This ligation activates the PPAR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The interaction is highly specific, with different FABP isoforms showing preferences for different PPAR isotypes.[6] For instance, Liver FABP (L-FABP) has been shown to directly interact with PPARα.[9]

Figure 3: FABP-Mediated PPAR Signaling

Conclusion

DAUDA serves as a powerful and versatile fluorescent probe for investigating the binding characteristics of fatty acid-binding proteins. The principle of its fluorescence enhancement upon entering the hydrophobic binding pocket of FABPs allows for the direct measurement of its own binding affinity and, through displacement assays, the affinities of a wide range of other non-fluorescent ligands. Understanding the interaction of ligands with FABPs is critical, as these proteins are integral to lipid trafficking and the modulation of nuclear receptor signaling pathways, such as the PPAR pathway. The methodologies and principles outlined in this guide provide a solid foundation for researchers engaged in the study of FABPs and their role in health and disease, as well as for professionals in the field of drug development targeting these important intracellular proteins.

References

- 1. rcsb.org [rcsb.org]

- 2. scribd.com [scribd.com]

- 3. 2F73: Crystal structure of human fatty acid binding protein 1 (FABP1) [ncbi.nlm.nih.gov]

- 4. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Cooperation between Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in Regulating Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two fatty acid‐binding proteins expressed in the intestine interact differently with endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-FABP directly interacts with PPARalpha in cultured primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions between Human Liver Fatty Acid Binding Protein and Peroxisome Proliferator Activated Receptor Selective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characteristics of DAUDA Bound to Albumin: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectral characteristics of 11-((4-(dimethylamino)phenyl)amino)undecanoic acid (DAUDA) when bound to serum albumin, a critical interaction in drug development and biochemical research. This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental methodologies, and visual representations of the underlying processes.

Introduction to DAUDA as a Fluorescent Probe

DAUDA is a fluorescent probe widely utilized to investigate the binding of ligands to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). Its utility stems from the significant changes in its fluorescent properties upon binding to the hydrophobic pockets of these proteins. In an aqueous environment, DAUDA exhibits weak fluorescence. However, upon binding to albumin, it experiences a less polar microenvironment, leading to a substantial increase in fluorescence quantum yield and a noticeable blue shift in its emission spectrum. This sensitivity to the local environment makes DAUDA an excellent tool for characterizing ligand-binding sites and determining binding affinities through competitive displacement assays.

Spectral Properties of DAUDA Bound to Albumin

The binding of DAUDA to albumin results in distinct changes to its absorption and fluorescence spectra. These changes are the basis for its use as a probe in various biochemical assays.

Quantitative Spectral Data

The key spectral parameters of DAUDA in its free and albumin-bound states are summarized in the tables below.

Table 1: Fluorescence Spectral Characteristics of DAUDA Bound to Serum Albumin

| Parameter | DAUDA in Aqueous Buffer | DAUDA Bound to HSA | DAUDA Bound to BSA |

| Excitation Maximum (λex) | ~345 nm | ~345 nm | ~345 nm |

| Emission Maximum (λem) | ~545 nm | ~480 nm[1] | ~495 nm[1] |

| Quantum Yield (Φ) | Low | Significant increase (~10-fold) | Significant increase |

| Fluorescence Lifetime (τ) | Not specified in results | Not specified in results | Not specified in results |

Table 2: Binding Characteristics of DAUDA to Serum Albumin

| Parameter | Value (for HSA) | Value (for BSA) | Binding Sites |

| Dissociation Constant (Kd) | Primary site: Not determined; Secondary sites: ~8 x 10⁻⁷ M[1] | Primary site: Not determined; Secondary sites: ~8 x 10⁻⁷ M[1] | Primarily bilirubin binding sites (Fatty Acid sites 6 and 7)[2] |

| Stoichiometry | ~3 DAUDA molecules per albumin molecule | ~3 DAUDA molecules per albumin molecule |

Experimental Protocols

This section details the methodologies for key experiments involving the characterization of DAUDA binding to albumin.

Fluorescence Titration of Albumin with DAUDA

This protocol is designed to determine the binding affinity (Kd) and stoichiometry (n) of DAUDA to albumin.

Materials:

-

Human or Bovine Serum Albumin (fatty acid-free)

-

DAUDA stock solution (in a suitable organic solvent like ethanol or DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of albumin (e.g., 100 µM) in PBS. Determine the precise concentration spectrophotometrically using the known extinction coefficient of albumin.

-

Prepare a stock solution of DAUDA (e.g., 1 mM) in an organic solvent.

-

-

Instrumentation Setup:

-

Set the excitation wavelength of the spectrofluorometer to 345 nm.

-

Set the emission wavelength scan range from 400 nm to 600 nm.

-